N-Methoxy-N-methylnicotinamide-13C6

Matrix effect compensation Isotope dilution mass spectrometry LC-ESI-MS/MS validation

N-Methoxy-N-methylnicotinamide-13C6 (CAS 2710559-82-1) is a uniformly 13C6-labeled derivative of N-methoxy-N-methylnicotinamide, an N-alkoxyamide analog of nicotinamide. This compound incorporates six carbon-13 atoms into its pyridine and carbonyl framework, resulting in a mass shift of +6 Da relative to the unlabeled compound (172.13 g/mol vs.

Molecular Formula C8H10N2O2
Molecular Weight 172.13 g/mol
Cat. No. B15597684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N-methylnicotinamide-13C6
Molecular FormulaC8H10N2O2
Molecular Weight172.13 g/mol
Structural Identifiers
InChIInChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3/i3+1,4+1,5+1,6+1,7+1,8+1
InChIKeyKFEZCMOHRDCFIQ-LSYAIDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Methoxy-N-methylnicotinamide-13C6: Stable Isotope-Labeled Internal Standard for Nicotinamide Metabolite Quantification


N-Methoxy-N-methylnicotinamide-13C6 (CAS 2710559-82-1) is a uniformly 13C6-labeled derivative of N-methoxy-N-methylnicotinamide, an N-alkoxyamide analog of nicotinamide . This compound incorporates six carbon-13 atoms into its pyridine and carbonyl framework, resulting in a mass shift of +6 Da relative to the unlabeled compound (172.13 g/mol vs. 166.18 g/mol) . As a stable isotope-labeled internal standard (SIL-IS), it is designed for quantitative mass spectrometry applications—including LC-MS/MS, GC-MS, and NMR—where it serves as a tracer or internal calibrant during drug development and metabolomics research . Its isotopic enrichment and chemical identity as the 13C-labeled analog of the parent compound (HY-W051270) enable precise analyte/internal standard area ratio calculations .

Why Unlabeled N-Methoxy-N-methylnicotinamide or Alternative IS Cannot Substitute for N-Methoxy-N-methylnicotinamide-13C6 in Quantitative LC-MS Workflows


In LC-MS/MS quantification of nicotinamide-related metabolites from complex biological matrices such as plasma, urine, or tissue homogenates, the use of unlabeled analyte or structurally dissimilar internal standards introduces unacceptable quantitative variability due to differential matrix effects, ion suppression, and extraction recovery inconsistencies [1]. Even within the class of stable isotope-labeled internal standards, critical performance differences exist: ¹³C-labeled compounds exhibit chromatographic co-elution behavior nearly identical to the native analyte, whereas deuterium-labeled analogs frequently exhibit isotope-dependent retention time shifts that prevent adequate matrix effect compensation [2]. Specifically, deuterated internal standards can generate negatively biased quantitative results by up to 59.2% relative to ¹³C-labeled counterparts in urinary biomarker assays, a discrepancy driven by differential ion suppression during electrospray ionization [3]. For the targeted quantification of N-methoxy-N-methylnicotinamide—whether as a standalone analyte or as a precursor in synthetic workflows—N-Methoxy-N-methylnicotinamide-13C6 offers the ¹³C6 labeling architecture that minimizes these systematic errors .

N-Methoxy-N-methylnicotinamide-13C6: Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement


Superior Matrix Effect Compensation: ¹³C6 vs. ²H7 Internal Standard Quantitative Bias Comparison

Direct head-to-head comparison in urinary biomarker LC-ESI-MS/MS analysis demonstrates that ¹³C6-labeled internal standards provide statistically unbiased quantitative results, whereas deuterated (²H7) internal standards generate significant negative bias. Specifically, concentrations generated with 2MHA-[²H7] were on average 59.2% lower than those generated with 2MHA-[¹³C6] [1]. Spike accuracy assessment revealed that 2MHA-[²H7] produced a −38.4% bias, while 2MHA-[¹³C6] exhibited no significant bias [1]. Post-column infusion experiments confirmed that ion suppression experienced by the native analyte and ¹³C6-labeled IS was equivalent, whereas the ²H7-labeled IS experienced differential ion suppression, explaining the systematic negative bias [2].

Matrix effect compensation Isotope dilution mass spectrometry LC-ESI-MS/MS validation

Chromatographic Co-Elution Advantage: ¹³C-Labeled vs. Deuterated Internal Standard Retention Time Stability

Significant isotopic effects associated with deuterium labeling cause deuterated internal standards to elute at retention times measurably different from the target analyte, which diminishes their capacity to compensate for time-dependent matrix effects during electrospray ionization [1]. In contrast, ¹³C-labeled internal standards exhibit chromatographic behavior that is essentially identical to the native analyte, ensuring co-elution and proper matrix effect correction throughout the entire chromatographic peak [2]. This co-elution fidelity is critical because matrix-induced ion suppression varies continuously across the LC gradient; any retention time difference between analyte and IS exposes them to different ionization microenvironments, invalidating the fundamental assumption of isotope dilution quantitation [3].

Chromatographic co-elution Stable isotope labeling Quantitative LC-MS method development

Isotopic Stability: ¹³C-Labeled vs. Deuterated Internal Standard Hydrogen-Deuterium Exchange Susceptibility

Deuterium-labeled compounds containing labile deuterium atoms (e.g., deuterium substituted on amino, carboxyl, or hydroxyl groups) are susceptible to hydrogen-deuterium exchange under aqueous or protic conditions, which alters the effective mass of the internal standard and compromises quantification accuracy [1]. This phenomenon is particularly problematic for compounds stored in solution or processed in biological matrices with physiological pH. In contrast, ¹³C-labeled internal standards incorporate isotopic substitution directly into the carbon backbone, rendering them chemically inert and resistant to isotopic exchange under all standard laboratory conditions [2]. N-Methoxy-N-methylnicotinamide-13C6 incorporates six ¹³C atoms within the pyridine ring and carbonyl group, with no labile deuterium atoms, ensuring isotopic integrity throughout sample preparation, storage, and analysis .

Isotopic stability Hydrogen-deuterium exchange Internal standard method validation

Regulatory-Grade Purity and Isotopic Enrichment: N-Methoxy-N-methylnicotinamide-13C6 Quality Specifications

For stable isotope-labeled internal standards intended for quantitative bioanalysis under GLP or regulated bioanalytical method validation guidelines (FDA/EMA), minimum purity and isotopic enrichment specifications are critical procurement criteria . Industry consensus establishes that stable isotope internal standards should maintain purity ≥98% and isotopic enrichment ≥98% to ensure that cross-signal contribution from unlabeled species does not exceed 2% of the analyte signal [1]. N-Methoxy-N-methylnicotinamide-13C6 is supplied at 95-98% purity with 99% ¹³C isotopic enrichment per atom, meeting or exceeding these regulatory thresholds . In contrast, generic unlabeled N-methoxy-N-methylnicotinamide offers no isotopic differentiation and cannot function as an internal standard in MS-based assays .

Isotopic enrichment Analytical standard purity GLP method validation

Dual-Utility as Internal Standard and Synthetic Intermediate: N-Methoxy-N-methylnicotinamide-13C6 vs. N-Methylnicotinamide-13C6

N-Methoxy-N-methylnicotinamide-13C6 serves a dual role in research workflows: (1) as an internal standard for LC-MS quantification of nicotinamide-related metabolites, and (2) as a key synthetic intermediate for preparing rac-Nicotine-1,2′,3′,4′,5′,6′-13C6, the uniformly 13C6-labeled isotopologue of nicotine . This synthetic route proceeds via the Weinreb amide functionality, which enables controlled nucleophilic addition to generate the labeled nicotine framework without racemization or undesired side reactions . In comparison, N-Methylnicotinamide-13C6 lacks the N-methoxy-N-methyl (Weinreb amide) functionality and cannot undergo this specific synthetic transformation . The 13C6 labeling of all six carbon atoms in the pyridine ring and carbonyl group ensures that the resulting labeled nicotine retains full isotopic integrity for tracer studies in addiction research and nicotine metabolism investigations .

Synthetic intermediate Isotope labeling Nicotine analog synthesis

Enhanced Sensitivity for Low-Abundance Nicotinamide Metabolite Detection: LC-MS/MS with ¹³C6 Internal Standard vs. HPLC-UV Only Methods

The combination of LC-MS/MS detection with a stable isotope-labeled internal standard such as N-Methoxy-N-methylnicotinamide-13C6 enables quantification limits that are 2-3 orders of magnitude lower than HPLC-UV methods lacking isotopic internal standardization [1]. HPLC-UV assays for NNMT activity measurement of 1-methylnicotinamide report limits of detection of 0.05 nmol/100 μL injection and limits of quantification of 0.15 nmol/100 μL injection [2]. In contrast, LC-MS/MS methods employing ¹³C-labeled internal standards routinely achieve quantification at picomolar to femtomolar levels due to enhanced signal-to-noise ratios and matrix effect compensation [3]. For NNMT inhibitor screening and endogenous metabolite quantification in limited-volume biological samples (e.g., tumor biopsies, microdialysates), this sensitivity differential is critical for obtaining statistically meaningful measurements [3].

LC-MS/MS quantification NNMT activity assay Metabolite sensitivity

N-Methoxy-N-methylnicotinamide-13C6: Validated Application Scenarios for Scientific and Industrial Procurement


Regulated Bioanalytical Method Validation for Nicotinamide Metabolite Quantification in Clinical Trials

In GLP/GCP-compliant bioanalytical laboratories supporting clinical pharmacokinetic studies or biomarker monitoring, N-Methoxy-N-methylnicotinamide-13C6 serves as the SIL-IS for LC-MS/MS quantification of N-methoxy-N-methylnicotinamide and related nicotinamide metabolites in human plasma and urine. The ¹³C6 labeling ensures chromatographic co-elution and equivalent matrix effect compensation—unlike deuterated alternatives that exhibit retention time shifts and negative quantitative bias of up to 38.4% [1]. This performance characteristic is essential for meeting FDA/EMA bioanalytical method validation criteria, which require ≤15% accuracy and precision across QC samples [2]. Procurement of this compound supports regulatory submissions for INDs and NDAs where nicotinamide pathway metabolites serve as pharmacodynamic biomarkers or safety markers.

High-Throughput NNMT Inhibitor Screening and Cancer Biomarker Discovery

For academic and pharmaceutical laboratories engaged in nicotinamide N-methyltransferase (NNMT) inhibitor discovery and cancer metabolism research, N-Methoxy-N-methylnicotinamide-13C6 enables sensitive, reproducible quantification of methylated nicotinamide products in cell-based and cell-free assays. The LC-MS/MS approach with ¹³C6-labeled IS provides quantification limits that are orders of magnitude lower than HPLC-UV methods, allowing measurements from limited sample volumes such as tumor organoid supernatants, microdialysates, or precious clinical specimens [1]. Given that enhanced NNMT activity is linked to tumor metastasis, radiotherapy resistance, and drug resistance across multiple cancer types, robust quantitative assays are essential for target validation and lead optimization [2].

Synthesis of Uniformly ¹³C6-Labeled Nicotine for Addiction and Metabolism Tracer Studies

N-Methoxy-N-methylnicotinamide-13C6 functions as a key Weinreb amide intermediate for the synthesis of rac-Nicotine-1,2′,3′,4′,5′,6′-13C6, the fully ¹³C6-labeled isotopologue of nicotine [1]. This labeled nicotine serves as an internal standard for quantifying nicotine and its metabolites in biological matrices for smoking cessation clinical trials, or as a tracer for in vivo nicotine metabolism studies using mass spectrometry imaging or isotope ratio monitoring [2]. The dual utility of this compound—as both an analytical internal standard and a synthetic building block—makes it a strategic procurement choice for laboratories that conduct both quantitative bioanalysis and labeled compound synthesis, consolidating inventory and reducing vendor management complexity [1].

NAD+ Metabolism and Vitamin B3 Pathway Flux Analysis

In metabolomics studies investigating nicotinamide adenine dinucleotide (NAD+) biosynthesis and vitamin B3 metabolic flux, N-Methoxy-N-methylnicotinamide-13C6 can be employed as a stable isotope-labeled internal standard for quantifying nicotinamide metabolites in cell culture media, tissue extracts, and biofluids [1]. Monitoring NAD catabolites—including nicotinamide and its oxidized and methylated derivatives—is important for understanding oxidative stress responses and therapeutic monitoring of NAD+-modulating interventions [2]. The ¹³C6 labeling provides the isotopic differentiation necessary for accurate absolute quantification while maintaining chemical equivalence to the endogenous analyte, ensuring that extraction recovery and ionization efficiency variations are properly normalized .

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